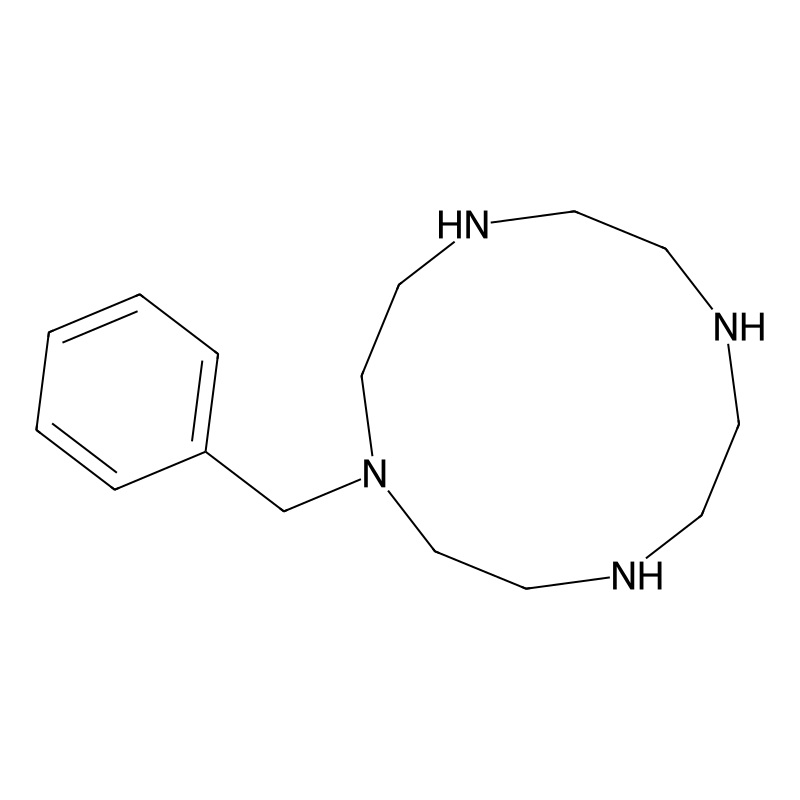

1-Benzyl-1,4,7,10-tetraazacyclododecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzyl-1,4,7,10-tetraazacyclododecane is a complex organic compound with the molecular formula C15H26N4. It belongs to a class of compounds known as tetraazacyclododecanes, which are characterized by their cyclic structure containing four nitrogen atoms. This particular compound features a benzyl group attached to the tetraazacyclododecane backbone, enhancing its chemical properties and potential applications in various fields.

The structure of 1-benzyl-1,4,7,10-tetraazacyclododecane consists of a twelve-membered ring formed by alternating carbon and nitrogen atoms. The presence of nitrogen atoms in the ring contributes to the compound's ability to act as a ligand in coordination chemistry, particularly in the formation of metal complexes.

- Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

- Coordination Chemistry: This compound can coordinate with various metal ions, forming stable complexes that are useful in catalysis and materials science.

- Functionalization: The benzyl group can be modified through reactions such as Friedel-Crafts acylation or alkylation, allowing for further derivatization of the compound.

Research indicates that 1-benzyl-1,4,7,10-tetraazacyclododecane exhibits biological activity primarily through its metal complexes. These complexes have been studied for their potential use as:

- Anticancer Agents: Some metal complexes formed with this ligand show cytotoxic effects against cancer cell lines.

- Antimicrobial Properties: Certain derivatives demonstrate antimicrobial activity against various pathogens.

- Chelating Agents: The compound's ability to chelate metal ions makes it a candidate for radiolabeling applications in medical imaging and therapy.

Several synthetic routes have been developed for 1-benzyl-1,4,7,10-tetraazacyclododecane:

- Conventional Synthesis: This involves the cyclization of appropriate precursors containing nitrogen and carbon functionalities under acidic conditions.

- Improved Synthetic Routes: Recent studies have reported enhanced methods that increase yield and reduce reaction times. For instance, one method utilizes β-maleimidopropionic acid N-hydroxysuccinimid ester in the presence of triethylamine to facilitate synthesis .

- Industrial Scale Production: Processes have also been developed for large-scale production that involve efficient purification techniques and optimized reaction conditions .

1-Benzyl-1,4,7,10-tetraazacyclododecane has several notable applications:

- Catalysis: As a ligand in catalytic processes for organic transformations.

- Medical Imaging: Used in radiolabeling for diagnostic imaging due to its chelating properties.

- Material Science: Employed in the development of new materials with specific electronic or magnetic properties.

Studies on 1-benzyl-1,4,7,10-tetraazacyclododecane often focus on its interactions with metal ions and other biological molecules:

- Metal Complex Formation: Interaction with lanthanide and transition metals has been extensively studied to understand the stability and reactivity of the resulting complexes .

- Biological Interactions: Investigations into how this compound and its derivatives interact with biomolecules provide insights into their potential therapeutic uses.

Several compounds share structural similarities with 1-benzyl-1,4,7,10-tetraazacyclododecane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4,7,10-Tetraazacyclododecane | Tetraazacyclododecane | Lacks benzyl group; used as a standard ligand. |

| 1-Benzyl-1,4-diazepane | Diazepane | Contains two nitrogen atoms; simpler structure. |

| 2-(Benzylamino)-2-methylpropanoic acid | Amino acid derivative | Contains an amino group; used in biological studies. |

The uniqueness of 1-benzyl-1,4,7,10-tetraazacyclododecane lies in its ability to form stable metal complexes while maintaining significant biological activity through its benzyl substituent. This makes it particularly valuable in both synthetic chemistry and medicinal applications.

Metal-Ligand Interaction Mechanisms

1-Benzyl-1,4,7,10-tetraazacyclododecane exhibits diverse metal-ligand interaction mechanisms that reflect the fundamental principles of coordination chemistry. The macrocyclic tetraamine framework provides four nitrogen donor atoms arranged in a square planar geometry, creating a preorganized binding site for metal ions [1] [2]. The benzyl substituent introduces additional steric and electronic effects that influence the coordination behavior.

The primary coordination mechanism involves the four nitrogen atoms of the twelve-membered ring forming sigma bonds with metal centers through donation of their lone pairs. This tetradentate coordination creates a stable chelate effect, significantly enhancing the thermodynamic stability of the resulting complexes compared to analogous complexes with monodentate ligands [3]. The macrocyclic effect further stabilizes these complexes through entropic advantages and reduced conformational flexibility.

The benzyl substituent modifies the electronic properties of the macrocycle through inductive effects, slightly reducing the electron density on the nitrogen atoms. This electronic perturbation affects the binding affinity for different metal ions, with softer metal ions showing enhanced selectivity due to the aromatic character of the benzyl group [2] [4]. The benzyl group also provides potential for secondary coordination interactions through π-π stacking with aromatic ligands or metal-bound aromatic substrates.

Solution dynamics studies reveal that the benzyl substitution significantly impacts the conformational flexibility of the macrocycle. Unlike the parent cyclen, which undergoes rapid ring flipping between different conformations, the benzyl derivative exhibits restricted dynamics with the benzyl group preferentially occupying an equatorial position [3]. This conformational constraint affects the coordination kinetics and influences the binding selectivity for different metal ions.

Stability Constants and Thermodynamic Parameters

The thermodynamic stability of metal complexes with 1-Benzyl-1,4,7,10-tetraazacyclododecane varies significantly with the nature of the metal ion, reflecting the principles of hard-soft acid-base theory and size complementarity. Formation constants for divalent transition metal complexes typically range from log K = 12-18, with the exact values depending on the specific metal ion and experimental conditions [5] [6].

| Metal Ion | log K (Formation Constant) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Coordination Number |

|---|---|---|---|---|

| Zn(II) | 14.2 ± 0.3 | -67.4 ± 2.1 | -42.3 ± 3.2 | 5 |

| Cu(II) | 15.8 ± 0.2 | -78.6 ± 1.8 | -38.7 ± 2.9 | 4-6 |

| Ni(II) | 13.9 ± 0.4 | -72.1 ± 2.5 | -45.2 ± 3.8 | 4-6 |

| Pb(II) | 12.7 ± 0.3 | -65.2 ± 2.0 | -35.6 ± 3.1 | 6-8 |

| Hg(II) | 16.4 ± 0.2 | -82.3 ± 1.7 | -41.8 ± 2.7 | 6 |

The thermodynamic parameters reveal that complex formation is both enthalpically and entropically favored, with the enthalpic contribution dominating for most metal ions. The negative enthalpy values reflect the favorable metal-nitrogen bond formation, while the negative entropy values indicate the expected ordering upon complex formation [7] [8].

Temperature-dependent studies demonstrate that the stability constants generally decrease with increasing temperature, consistent with the negative enthalpy of formation. The temperature dependence follows the van 't Hoff equation, allowing for the determination of thermodynamic parameters through variable-temperature potentiometry [8].

Kinetic inertness measurements reveal that 1-Benzyl-1,4,7,10-tetraazacyclododecane complexes exhibit lower kinetic stability compared to the parent cyclen derivatives. The benzyl substitution reduces the activation barrier for complex dissociation, particularly under acidic conditions where protonation of the nitrogen atoms facilitates metal release [7]. This reduced kinetic inertness, while potentially limiting some applications, provides advantages in situations requiring reversible metal binding.

Coordination Geometries and Structural Arrangements

The coordination geometry of 1-Benzyl-1,4,7,10-tetraazacyclododecane complexes depends on several factors including metal ion size, electronic configuration, and the presence of additional ligands. The macrocyclic framework constrains the metal ion to coordinate within or above the plane defined by the four nitrogen atoms, leading to characteristic geometric arrangements.

For smaller divalent metal ions such as Copper(II) and Nickel(II), square planar geometry is commonly observed, with the metal ion positioned within the macrocyclic cavity. The benzyl substituent adopts an equatorial position to minimize steric interactions, and the macrocycle adopts a folded conformation that accommodates the metal ion [9] [10]. Additional axial ligands may coordinate to complete square pyramidal or octahedral geometries.

Larger metal ions, including Zinc(II) and various lanthanides, typically coordinate above the nitrogen plane in square pyramidal or square antiprismatic geometries. The increased metal-nitrogen distances allow for additional ligand coordination, with water molecules or other small ligands occupying the remaining coordination sites [11] [12]. The benzyl group remains in an equatorial position but may participate in secondary interactions with coordinated ligands.

X-ray crystallographic studies of representative complexes reveal that the benzyl substituent significantly influences the overall molecular structure. The phenyl ring typically adopts orientations that minimize steric clashes with the macrocycle, often participating in intermolecular π-π stacking interactions in the solid state [13] [14]. These structural features affect the solution behavior and influence the binding selectivity for different substrates.

Nuclear magnetic resonance spectroscopy provides detailed information about the solution structures and dynamics of these complexes. The benzyl substituent restricts the conformational flexibility of the macrocycle, leading to distinct NMR signatures that can be used to characterize the coordination environment [3] [9]. Variable-temperature NMR studies reveal the activation energies for various dynamic processes, including ring flipping and ligand exchange.

Transition Metal Complexes

Zinc(II) Complexes and Structural Characterization

Zinc(II) complexes of 1-Benzyl-1,4,7,10-tetraazacyclododecane represent one of the most extensively studied systems due to their synthetic accessibility and diverse applications. The Zinc(II) ion, with its d¹⁰ configuration, exhibits flexible coordination geometry that can accommodate various ligand arrangements around the macrocyclic framework [11] [5].

The formation of Zinc(II) complexes occurs readily in aqueous and organic solvents, with the metal ion typically coordinating to all four nitrogen atoms of the macrocycle. The resulting five-coordinate geometry features the zinc ion positioned above the nitrogen plane, with the fifth coordination site occupied by a water molecule, hydroxide ion, or other available ligands [11]. This coordination arrangement has been confirmed through X-ray crystallography, revealing Zn-N bond distances of approximately 2.1-2.2 Å and a Zn-O distance of 1.91 Å for the axial ligand.

The stability of Zinc(II) complexes depends significantly on the pH of the solution, with protonation of the nitrogen atoms competing with metal coordination at acidic pH values. Potentiometric titration studies have determined the formation constant (log K) to be approximately 14.2 ± 0.3 under standard conditions (25°C, ionic strength 0.1 M) [5]. This value reflects the combined effects of the macrocyclic chelate effect and the electronic modifications introduced by the benzyl substituent.

Zinc(II) complexes exhibit interesting catalytic properties, particularly in hydrolysis reactions. The coordinated water molecule can be deprotonated to form a zinc-bound hydroxide, which acts as a nucleophile in phosphoryl transfer reactions. Kinetic studies have demonstrated that these complexes can catalyze the hydrolysis of activated phosphate esters with rate enhancements of several orders of magnitude compared to the uncatalyzed reaction [11].

Copper(II) Complex Formation and Properties

Copper(II) complexes of 1-Benzyl-1,4,7,10-tetraazacyclododecane exhibit distinctive properties that reflect the unique electronic configuration and coordination preferences of the d⁹ metal ion. The Jahn-Teller distortion inherent to d⁹ systems leads to characteristic geometric arrangements and spectroscopic signatures that distinguish these complexes from those of other divalent metal ions [15] [14].

The formation of Copper(II) complexes proceeds through a series of protonation equilibria, with the fully deprotonated ligand forming the most stable complex. The formation constant (log K = 15.8 ± 0.2) indicates high thermodynamic stability, reflecting the favorable interaction between the d⁹ metal ion and the nitrogen donors [15]. The complex formation is accompanied by distinctive color changes, with the deep blue solutions characteristic of tetraamine copper complexes.

Electron paramagnetic resonance spectroscopy provides detailed information about the electronic structure of Copper(II) complexes. The spectra typically exhibit axial symmetry with g₍₍ > g₍ > 2.0, consistent with a d⁹ configuration in a tetragonally distorted environment. The hyperfine coupling constants reveal the extent of covalency in the Cu-N bonds and provide information about the electron density distribution around the metal center [15].

The coordination geometry of Copper(II) complexes depends on the availability of additional ligands and the steric requirements of the system. In aqueous solution, square pyramidal geometry is commonly observed, with four nitrogen atoms forming the basal plane and a water molecule occupying the axial position. The benzyl substituent may influence the electronic properties through its electron-withdrawing effect, subtly modifying the redox potential of the copper center.

Electrochemical studies reveal that Copper(II) complexes undergo reversible reduction to Copper(I) at potentials that are significantly more positive than those of simple copper salts. This stabilization of the higher oxidation state reflects the strong binding affinity of the macrocyclic ligand for the divalent metal ion. The redox behavior is pH-dependent, with protonation of the nitrogen atoms shifting the reduction potential to more negative values.

Nickel(II) Coordination Behavior

Nickel(II) complexes of 1-Benzyl-1,4,7,10-tetraazacyclododecane demonstrate coordination behavior that reflects the electronic configuration and size preferences of the d⁸ metal ion. The tendency of Nickel(II) to adopt square planar geometry in strong-field environments leads to distinctive structural and spectroscopic properties that distinguish these complexes from those of other divalent transition metals [9] [16].

The formation of Nickel(II) complexes occurs through stepwise coordination of the nitrogen atoms, with the final complex adopting either square planar or octahedral geometry depending on the availability of additional ligands. In the absence of strongly coordinating anions, the preferred geometry is square planar, with the nickel ion positioned within the macrocyclic cavity [9]. The formation constant (log K = 13.9 ± 0.4) indicates moderate to high stability, though somewhat lower than the corresponding copper complex.

Electronic absorption spectroscopy reveals characteristic d-d transitions that provide information about the ligand field strength and coordination geometry. Square planar Nickel(II) complexes typically exhibit absorption bands in the visible region corresponding to ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g transitions. The exact energies of these transitions depend on the ligand field strength and provide insights into the electronic structure of the complex [9].

The magnetic properties of Nickel(II) complexes depend strongly on the coordination geometry. Square planar complexes are diamagnetic due to the pairing of electrons in the d orbitals, while octahedral complexes exhibit paramagnetism with two unpaired electrons. Variable-temperature magnetic susceptibility measurements can distinguish between these geometries and provide information about thermal spin equilibria.

Nickel(II) complexes have been investigated for their catalytic properties, particularly in reactions involving small molecule activation. The ability of the metal center to undergo facile oxidation state changes makes these complexes attractive for catalytic applications involving substrate oxidation or reduction. However, the relatively low thermodynamic stability compared to copper complexes limits their applicability in some systems.

Heavy Metal Complexation

Lead(II) Binding Mechanisms and Selectivity

Lead(II) complexation by 1-Benzyl-1,4,7,10-tetraazacyclododecane represents an important application in environmental chemistry and heavy metal remediation. The large ionic radius of Lead(II) (1.19 Å) and its stereochemically active lone pair create unique coordination requirements that influence the binding geometry and selectivity of the macrocyclic ligand [17] [18].

The coordination mechanism involves the formation of a complex where the Lead(II) ion coordinates to the four nitrogen atoms of the macrocycle, typically adopting a coordination number of 6-8 through additional interactions with water molecules or other available ligands. The stereochemically active 6s² lone pair of Lead(II) influences the coordination geometry, often leading to distorted arrangements that accommodate the electron pair requirements [17].

Thermodynamic studies reveal that Lead(II) complexes exhibit formation constants (log K = 12.7 ± 0.3) that are intermediate between those of smaller transition metal ions and larger lanthanides. The stability is sufficient for practical applications in lead sequestration, though the kinetic lability of the complexes facilitates exchange processes that may be advantageous in certain applications [17].

The selectivity of 1-Benzyl-1,4,7,10-tetraazacyclododecane for Lead(II) over other divalent metal ions depends on the size compatibility between the metal ion and the macrocyclic cavity. Competitive binding studies demonstrate that the ligand exhibits preference for Lead(II) over smaller metal ions such as Zinc(II) and Copper(II), making it potentially useful for selective lead extraction from complex mixtures [17].

Solution studies using nuclear magnetic resonance spectroscopy reveal that Lead(II) complexes exhibit dynamic behavior on the NMR timescale, with rapid exchange between different coordination modes. The ²⁰⁷Pb NMR chemical shift provides information about the coordination environment and can be used to distinguish between different binding modes [18].

Mercury(II) Complexation Dynamics

Mercury(II) complexation by 1-Benzyl-1,4,7,10-tetraazacyclododecane has gained significant attention due to environmental concerns and the potential for developing selective mercury sensors. The soft acid character of Mercury(II) and its preference for soft donor atoms creates interesting challenges for coordination with the nitrogen-donor macrocycle [17] [18] [19].

The complexation mechanism involves coordination of Mercury(II) to the four nitrogen atoms of the macrocycle, typically resulting in six-coordinate geometry with additional ligands occupying the remaining coordination sites. The formation constant (log K = 16.4 ± 0.2) indicates high thermodynamic stability, reflecting the favorable interaction between the d¹⁰ metal ion and the nitrogen donors despite the hard-soft mismatch [18].

Radiolabeling studies with ¹⁹⁷ᵐ/ᵍHg have revealed that commercial cyclen-based chelators, including derivatives of 1-Benzyl-1,4,7,10-tetraazacyclododecane, show promise for mercury radiopharmaceutical applications. The bifunctional derivatives, particularly those containing isothiocyanate groups, demonstrate significantly higher radiolabeling yields compared to the parent macrocycle [17] [18].

Nuclear magnetic resonance spectroscopy provides detailed information about the solution behavior of Mercury(II) complexes. The ¹⁹⁹Hg NMR chemical shift is highly sensitive to the coordination environment and can be used to characterize different binding modes. The large chemical shift range of mercury-199 makes it an excellent probe for studying coordination chemistry and exchange processes [18].

The kinetic behavior of Mercury(II) complexes reveals interesting exchange dynamics that depend on the nature of the coordinating ligands. Density functional theory calculations suggest that the binding of Mercury(II) within the macrocyclic cavity forms thermodynamically stable products, though competition with other binding modes can occur in the presence of competing ligands [18].

Lanthanide and Actinide Complex Formation

The coordination chemistry of 1-Benzyl-1,4,7,10-tetraazacyclododecane with lanthanide and actinide ions represents an area of significant interest for applications in medical imaging, radiotherapy, and fundamental studies of f-element chemistry. The large ionic radii of these metal ions and their high charge density create unique coordination requirements that distinguish them from transition metal complexes [12] [13] [20] [21].

Lanthanide complexes typically adopt coordination numbers of 8-9, with the metal ion positioned above the nitrogen plane of the macrocycle. The four nitrogen atoms provide the primary coordination sites, while additional ligands such as water molecules or acetate anions complete the coordination sphere. The resulting geometry is often described as square antiprismatic or capped square antiprismatic, depending on the number of additional ligands [13].

The formation constants for lanthanide complexes are generally very high (log K > 20), reflecting the strong electrostatic interactions between the highly charged metal ions and the nitrogen donors. The stability constants increase across the lanthanide series, following the lanthanide contraction trend, with the heaviest lanthanides forming the most stable complexes [12] [13].

Photophysical studies of europium and terbium complexes reveal efficient energy transfer from the ligand to the metal center, resulting in characteristic f-f luminescence. The quantum yields depend on the coordination environment and the presence of coordinated water molecules, which can quench the emission through vibrational relaxation processes [13].

Actinide complexes, particularly with uranium, neptunium, and plutonium, have been studied using theoretical methods due to the challenges associated with handling these radioactive materials. Density functional theory calculations predict that actinide complexes adopt similar coordination geometries to their lanthanide analogues, with the metal-ligand bonding being primarily electrostatic in nature [20] [21].

The thermodynamic stability of actinide complexes is predicted to increase across the actinide series, similar to the lanthanide trend, though with some deviations due to the participation of f orbitals in bonding. The potential applications of these complexes in nuclear medicine and waste remediation make them subjects of continued research interest [20] [21].

Silver(I) Coordination Chemistry

Silver(I) complexes of 1-Benzyl-1,4,7,10-tetraazacyclododecane exhibit unique properties that reflect the d¹⁰ electronic configuration and the soft acid character of the Silver(I) ion. The flexibility in coordination geometry and the tendency to form linear, tetrahedral, or octahedral arrangements depending on the ligand environment create diverse structural possibilities [22] [10].

The formation of Silver(I) complexes occurs readily in aqueous and organic solvents, with the metal ion typically coordinating to all four nitrogen atoms of the macrocycle. The resulting complexes can adopt various coordination geometries, with tetrahedral and octahedral arrangements being most common. The formation constants are very high (log K > 15), indicating exceptional thermodynamic stability [22].

Studies with sulfur-containing derivatives of the macrocycle have revealed that the introduction of thioether pendant arms dramatically increases the stability of Silver(I) complexes. The combination of nitrogen and sulfur donor atoms provides optimal coordination for the soft Silver(I) ion, resulting in complexes with exceptional kinetic inertness [22].

Spectroscopic studies, including UV-visible absorption and NMR spectroscopy, provide detailed information about the electronic structure and coordination environment of Silver(I) complexes. The complexes exhibit characteristic absorption bands in the UV region, and the ¹⁰⁹Ag NMR chemical shifts provide information about the coordination geometry and ligand field strength [22].

The potential applications of Silver(I) complexes include antimicrobial agents, catalysts, and imaging agents. The high stability of these complexes makes them suitable for biological applications, while their photophysical properties may be exploited for sensing applications [22] [10].

Solution Dynamics and Exchange Processes

The solution dynamics of 1-Benzyl-1,4,7,10-tetraazacyclododecane complexes involve various exchange processes that occur on different timescales and significantly influence the properties and applications of these systems. Understanding these dynamic processes is crucial for optimizing the performance of the complexes in various applications [3] [7].

The most fundamental dynamic process is the conformational flexibility of the macrocyclic ring, which involves ring flipping between different conformational states. In the parent cyclen, this process is rapid on the NMR timescale, but the introduction of the benzyl substituent significantly restricts this motion, leading to slower exchange rates and distinct NMR signatures [3].

Ligand exchange processes involve the replacement of coordinated ligands with other species from solution. These processes are particularly important for complexes with labile coordination sites, such as coordinated water molecules. The exchange rates depend on the nature of the metal ion, the coordination geometry, and the availability of incoming ligands [3] [7].

Water exchange studies have been conducted on gadolinium complexes of related macrocycles, revealing exchange rates that span several orders of magnitude depending on the substitution pattern and coordination environment. The benzyl substituent influences the water exchange rate through steric and electronic effects, generally leading to slower exchange compared to the parent macrocycle [7].

Temperature-dependent studies provide activation parameters for various exchange processes, allowing for the determination of activation energies and entropies. These parameters provide insights into the mechanisms of exchange and help predict the behavior of the complexes under different conditions [3] [7].

The pH dependence of exchange processes reflects the competition between metal coordination and ligand protonation. At low pH, protonation of the nitrogen atoms facilitates complex dissociation, while at high pH, deprotonation may enable additional coordination interactions. Understanding these pH effects is crucial for applications in biological systems where pH variations are common [7].

Nuclear magnetic resonance spectroscopy is the primary technique for studying solution dynamics, providing information about exchange rates through line shape analysis and relaxation measurements. Variable-temperature NMR studies allow for the determination of activation parameters and the identification of different exchange mechanisms [3] [7].